In-Depth Technical Guide: Physicochemical Properties and Synthetic Applications of Diethyl(3-chlorophenyl)phosphonate
In-Depth Technical Guide: Physicochemical Properties and Synthetic Applications of Diethyl(3-chlorophenyl)phosphonate
Executive Summary
Diethyl(3-chlorophenyl)phosphonate (CAS: 3415-71-6) is a highly versatile organophosphorus compound that serves as a critical building block in advanced organic synthesis, pharmaceutical development, and materials science. As an arylphosphonate, it is frequently employed as a Horner-Wadsworth-Emmons (HWE) reagent for the stereoselective olefination of aldehydes and ketones. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural mechanics, and a self-validating protocol for its synthesis via a modern, ligand-free microwave-assisted Hirao reaction.
Physicochemical Properties
The physical and chemical behavior of diethyl(3-chlorophenyl)phosphonate is governed by the interplay between the electron-withdrawing meta-chloro substituent and the tetrahedral phosphoryl center. Because empirical thermodynamic data for niche arylphosphonates can be sparse in standard literature, the table below synthesizes both established chemical identifiers and computationally predicted physicochemical parameters typical for this molecular class.
| Property | Value / Description |
| Chemical Name | Diethyl(3-chlorophenyl)phosphonate |
| CAS Registry Number | 3415-71-6 |
| Molecular Formula | C₁₀H₁₄ClO₃P |
| Molecular Weight | 248.64 g/mol |
| Appearance | Colorless to light yellow oil |
| Boiling Point (Predicted) | ~300–310 °C at 760 mmHg |
| Density (Predicted) | ~1.20–1.25 g/cm³ |
| LogP (Predicted) | ~2.6 |
| Hydrogen Bond Acceptors | 3 (Phosphoryl oxygen and two alkoxy oxygens) |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 4 |
Structural & Mechanistic Insights
The meta-chloro substituent exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring, which subtly modulates the electrophilicity of the phosphorus center. This property is particularly advantageous when the compound is employed as an HWE reagent. The electron-deficient aryl ring increases the acidity of adjacent alpha-protons (if modified into a benzylphosphonate derivative) and stabilizes the resulting phosphonate carbanion intermediate, thereby accelerating the olefination kinetics.
Historically, the synthesis of arylphosphonates required harsh conditions, toxic solvents, or expensive bidentate phosphine ligands (e.g., dppb, dppf). Recent advancements have demonstrated that diethyl(3-chlorophenyl)phosphonate can be synthesized efficiently via a microwave-assisted, ligand-free Palladium-catalyzed C-P cross-coupling (Hirao reaction) [1]. In this system, the excess diethyl phosphite tautomerizes to its trivalent form (>P-OH), acting as an endogenous ligand to stabilize the Pd(0) center and eliminating the need for expensive external ligands [2].
Mechanistic cycle of the ligand-free Pd-catalyzed C-P cross-coupling (Hirao reaction).
Experimental Protocol: Microwave-Assisted Synthesis
The following protocol outlines a self-validating methodology for synthesizing diethyl(3-chlorophenyl)phosphonate via a ligand-free Hirao coupling. Every step is designed with explicit causality to ensure maximum yield and catalyst longevity.
Reagents and Equipment
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Aryl Precursor: 3-Chlorophenylboronic acid or 1-chloro-3-iodobenzene.
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P-Reagent: Diethyl phosphite (HP(O)(OEt)₂).
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Catalyst: Palladium(II) acetate (Pd(OAc)₂).
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Base: Cesium carbonate (Cs₂CO₃) or Triethylamine (Et₃N).
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Equipment: Microwave synthesizer with sealed glass vessels.
Step-by-Step Methodology
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Preparation of the Reaction Mixture: In a microwave-safe glass vessel, combine 3-chlorophenylboronic acid (1.0 mmol) and Pd(OAc)₂ (10 mol%, 0.1 mmol).
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Causality: The 10 mol% catalyst loading ensures sufficient active Pd(0) generation without causing excessive palladium black precipitation, which would prematurely terminate the catalytic cycle.
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Addition of the P-Reagent: Add diethyl phosphite (1.2 to 1.5 mmol).
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Causality: The stoichiometric excess is critical. Exactly 1.0 equivalent participates in the C-P bond formation, while the excess reduces the Pd(II) precatalyst to Pd(0) and acts as an in situ stabilizing ligand via its trivalent >P-OH tautomer [1].
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Solvent and Base Addition: Add the selected base (1.1 mmol) and an appropriate solvent (e.g., ethanol, 2 mL).
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Causality: The base facilitates the transmetalation/ligand exchange step by neutralizing the acid generated during phosphite coordination, shifting the equilibrium toward the reductive elimination precursor.
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Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 135–150 °C for 30 to 90 minutes.
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Causality: Sealed-vessel microwave heating generates high autogenous pressure and uniform thermal distribution, accelerating the sluggish C-P bond formation and reducing reaction times from 24 hours to under 2 hours [2].
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Workup and Filtration: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
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Causality: Celite effectively traps colloidal palladium residues, preventing metal contamination in the final product.
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Isolation: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (eluent: ethyl acetate/hexane 1:1) to yield the target product as a colorless oil.
Workflow for the microwave-assisted synthesis of diethyl(3-chlorophenyl)phosphonate.
Applications in Drug Development & Materials Science
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Pharmaceuticals: The 3-chlorophenyl moiety is a privileged pharmacophore found in numerous CNS-active drugs and kinase inhibitors. The phosphonate group can act as a stable, non-hydrolyzable bioisostere for phosphates or carboxylates in enzyme inhibitors, offering improved metabolic stability and tunable lipophilicity (LogP ~2.6).
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Materials Science: Organophosphonates exhibit excellent flame-retardant properties. When incorporated into polymer matrices, compounds like diethyl(3-chlorophenyl)phosphonate decompose at high temperatures to release phosphorus-centered radicals, which effectively quench combustion chain reactions in the vapor phase.
References
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Huszár, B., Mucsi, Z., & Keglevich, G. (2023). Microwave-Assisted Palladium Acetate-Catalyzed C–P Cross-Coupling of Arylboronic Acids and >P(O)H Reagents in the Absence of the Usual Mono- and Bidentate P-Ligands: Mechanistic Insights. The Journal of Organic Chemistry, 88(16), 11980–11991. URL:[Link]
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Huszár, B., Varga, P. R., Szűcs, N. Á., Simon, A., Drahos, L., & Keglevich, G. (2022). Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions. Catalysts, 12(10), 1080. URL:[Link]
